Bis(2-carboxyphenyl)diselenide

Descripción general

Descripción

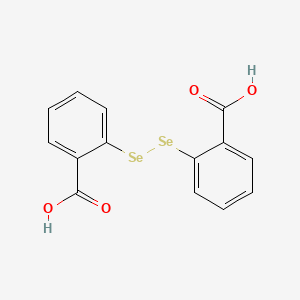

Bis(2-carboxyphenyl)diselenide is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-carboxyphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-carboxyphenyl)diselenide typically involves the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ. The reaction proceeds under mild conditions and yields the desired diselenide compound after purification by solvent extraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-carboxyphenyl)diselenide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxide intermediates.

Reduction: It can be reduced back to the corresponding selenol.

Substitution: The diselenide bond can be cleaved and substituted with other nucleophiles, such as amines and phenols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and phenols react with this compound under mild conditions to form substituted products.

Major Products Formed:

Oxidation: Selenoxide derivatives.

Reduction: Selenol compounds.

Substitution: Various substituted diselenides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Chemical Structure : Bis(2-carboxyphenyl)diselenide consists of two selenium atoms bonded to two 2-carboxyphenyl groups. This structure contributes to its unique biological activities, particularly its antioxidant properties.

Mechanism of Action : The compound exhibits thiol peroxidase-like activity, which is crucial for reducing oxidative stress in biological systems. It modulates redox status and influences various biochemical pathways, making it a potent antioxidant capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Chemistry

- Reagent in Organic Synthesis : this compound serves as a versatile reagent in organic synthesis, facilitating various chemical reactions including oxidation and substitution reactions. It can be oxidized to form selenoxide intermediates or reduced to selenol compounds .

- Catalyst : This compound is also used as a catalyst in specific organic reactions, enhancing reaction rates and yields.

Biology

- Antioxidant Properties : The compound demonstrates strong antioxidant activity by reducing oxidative stress markers in cellular models. It effectively scavenges free radicals and reduces lipid peroxidation .

- Cell Signaling Modulation : this compound influences cell signaling pathways related to apoptosis and oxidative stress responses, contributing to cellular survival mechanisms .

Medicine

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatoma). It activates caspases and modulates mitochondrial pathways involved in cell death .

- Antimicrobial and Antiviral Effects : The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus spp.) and some fungi (e.g., Candida spp.). Additionally, it shows antiviral properties against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), highlighting its potential therapeutic applications against viral infections .

Antioxidant Efficacy

In vitro studies have demonstrated that this compound significantly reduces oxidative stress markers in cultured cells exposed to ROS-generating agents. This effect underscores its potential as a protective agent against cellular damage .

Cancer Cell Apoptosis

A notable study reported that treatment with this compound led to increased apoptosis in MCF-7 cells. The mechanism involved mitochondrial dysfunction characterized by the release of cytochrome c and activation of caspases, indicating its potential role in cancer therapy .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit high efficacy against various bacterial strains. This antimicrobial activity suggests its potential as a lead compound for developing new antibiotics .

Dosage Effects

The effects of this compound are dose-dependent:

Mecanismo De Acción

The mechanism of action of bis(2-carboxyphenyl)diselenide involves its ability to undergo redox reactions, which allows it to act as an antioxidant. The compound can scavenge free radicals and reduce oxidative stress by cycling between its oxidized and reduced forms. This redox cycling is facilitated by the presence of selenium atoms, which can easily change their oxidation state .

Comparación Con Compuestos Similares

- Diphenyl diselenide

- Bis(2-chlorocarbonyl)phenyl diselenide

- Bis(2-selenobenzoyl) diselenide

Comparison:

- Diphenyl diselenide: Similar in structure but lacks the carboxylic acid groups, which may affect its solubility and reactivity.

- Bis(2-chlorocarbonyl)phenyl diselenide: Contains chlorocarbonyl groups instead of carboxylic acid groups, leading to different reactivity and potential applications .

- Bis(2-selenobenzoyl) diselenide: Features selenobenzoyl groups, which may influence its biological activity and chemical properties .

Bis(2-carboxyphenyl)diselenide is unique due to the presence of carboxylic acid groups, which enhance its solubility in aqueous media and may contribute to its biological activity.

Actividad Biológica

Overview

Bis(2-carboxyphenyl)diselenide is an organoselenium compound recognized for its significant biological activities, particularly in antioxidant and anticancer properties. This article reviews its biochemical mechanisms, cellular effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure

This compound consists of two selenium atoms bonded to two 2-carboxyphenyl groups, which contribute to its unique biological properties. Its molecular formula is .

The biological activity of this compound primarily arises from its thiol peroxidase-like activity , which plays a crucial role in reducing oxidative stress within biological systems. This compound modulates redox status and influences various biochemical pathways, making it a potent antioxidant.

Key Mechanisms:

- Oxidative Stress Reduction : this compound reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cell Signaling Modulation : It affects cell signaling pathways related to apoptosis and oxidative stress responses, influencing cellular survival and death.

- Enzyme Interaction : The compound can interact with enzyme active sites, leading to either inhibition or activation, depending on the context.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antioxidant Activity

- Exhibits strong antioxidant properties in various assays, effectively scavenging free radicals and reducing lipid peroxidation.

- Demonstrated protective effects against oxidative damage in cellular models.

Anticancer Properties

- Induces apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatoma) by modulating mitochondrial pathways and activating caspases .

- In animal models, it has shown potential in inhibiting tumor growth through mechanisms involving ROS generation and apoptosis induction .

Antimicrobial and Antiviral Effects

- Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus spp.) and some fungi (e.g., Candida spp.) .

- Displays antiviral properties against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), suggesting potential therapeutic applications in viral infections .

Case Studies

- Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells exposed to ROS-generating agents.

- Cancer Cell Apoptosis : A study reported that treatment with this compound led to increased apoptosis in MCF-7 cells, characterized by mitochondrial dysfunction and caspase activation.

- Antimicrobial Activity : Research indicated that derivatives of this compound showed high efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : Enhance antioxidant defenses and provide protective effects against oxidative damage.

- High Doses : May induce cytotoxicity in certain contexts, emphasizing the need for careful dosage consideration in therapeutic applications.

Propiedades

IUPAC Name |

2-[(2-carboxyphenyl)diselanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOVQKHBCWQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Se][Se]C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215435 | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-83-0 | |

| Record name | 2,2′-Diselenobis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6512-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.